molecular formula C24H32N2O7 B5219310 1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate

1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate

Cat. No. B5219310
M. Wt: 460.5 g/mol
InChI Key: QMZDFRXCHKHDRO-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate, also known as GBR 12909, is a chemical compound that is widely used in scientific research. It is a dopamine reuptake inhibitor and is commonly used to study the role of dopamine in the brain.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine by neurons. By blocking this transporter, this compound 12909 allows dopamine to accumulate in the synapse, leading to an increase in dopamine signaling. This increase in dopamine signaling can have a number of effects on behavior and cognition, including increased motivation, reward-seeking behavior, and improved cognitive performance.
Biochemical and Physiological Effects:
This compound 12909 has a number of biochemical and physiological effects. It increases dopamine levels in the brain, which can lead to increased motivation, reward-seeking behavior, and improved cognitive performance. It can also have effects on other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the role of dopamine in the brain. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to its use in lab experiments. It can have off-target effects on other neurotransmitters, which can complicate data interpretation. Additionally, its effects on behavior and cognition can be complex and difficult to study.

Future Directions

There are a number of future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909. One area of interest is the role of dopamine in addiction and substance abuse. This compound 12909 has been shown to reduce drug-seeking behavior in animal models, and further research could help to elucidate the mechanisms underlying this effect. Additionally, there is interest in using this compound 12909 as a potential treatment for depression and other mood disorders, as dopamine has been implicated in the regulation of mood. Finally, there is interest in developing more selective dopamine reuptake inhibitors that can target specific dopamine transporter subtypes, which could lead to more precise control over dopamine signaling in the brain.

Synthesis Methods

1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-ethoxybenzylamine to form 1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine. This compound is then reacted with oxalic acid to form the oxalate salt of this compound 12909.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate 12909 is commonly used in scientific research to study the role of dopamine in the brain. It is a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have a number of effects on behavior and cognition, and this compound 12909 is often used to study these effects.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.C2H2O4/c1-4-27-20-8-5-18(6-9-20)16-23-11-13-24(14-12-23)17-19-7-10-21(25-2)15-22(19)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZDFRXCHKHDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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